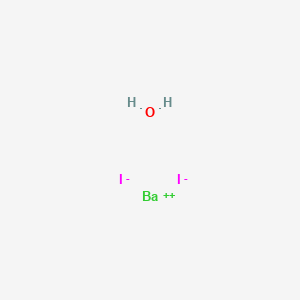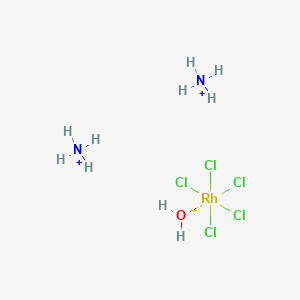
Diammonium aquapentachlororhodate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium aquopentachlororhodate(III), Rh 30% min, is a product of Thermo Scientific Chemicals, originally part of the Alfa Aesar product portfolio . It is used in proteomics research .
Molecular Structure Analysis
The molecular formula of Ammonium aquopentachlororhodate(III) is Cl5H10N2ORh . The molecular weight is 334.26 g/mol .Physical And Chemical Properties Analysis
The melting point of Ammonium aquopentachlororhodate(III) is between 210°C to 230°C (decomposition) . The exact mass is 333.82612 g/mol and the monoisotopic mass is 331.82907 g/mol .Wissenschaftliche Forschungsanwendungen
Ammonium Removal and Environmental Impact
Adsorbent Materials for Ammonium Removal : Various adsorbent materials, including bentonite, zeolite, biochar, and activated carbon, have been investigated for their ability to remove ammonium and ammonia from environments. These materials offer potential for treating pollutants that lead to the deterioration of aquatic ecosystems and pose risks to human health. The search for cost-effective and efficient adsorbents is driven by the need to address economic and energy consumption challenges while minimizing secondary pollution (Han et al., 2020).
Rhodium in Chemical Separation Processes
Separation of Iridium and Rhodium : The separation of iridium and rhodium from hydrochloric acid solutions has been studied, focusing on the characteristics of solvent extraction systems. These studies aim to develop more efficient solvent extraction systems for the separation of these two metals, which is challenging due to their complex aqueous chemistry (Le et al., 2018).
Circular Economy and Wastewater Treatment
Ammonium Recovery from Wastewater : Research has explored methods for recovering ammonium from municipal wastewater, moving towards a circular economy approach. Traditional biological nitrogen removal processes often make ammonium recovery impossible. Innovations in this area include using anaerobic membrane bioreactors to turn wastewater into liquid fertilizers and employing bioelectrochemical systems for efficient recovery (Zhang & Liu, 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ammonium aquopentachlororhodate(III), Rh 30% involves the reaction of ammonium chloride with rhodium(III) chloride in the presence of water.", "Starting Materials": [ "Ammonium chloride", "Rhodium(III) chloride", "Water" ], "Reaction": [ "Dissolve ammonium chloride in water to form a solution.", "Add rhodium(III) chloride to the solution and stir until dissolved.", "Heat the solution to 60-70°C and maintain at this temperature for 2-3 hours.", "Cool the solution to room temperature and filter the resulting precipitate.", "Wash the precipitate with water and dry in a vacuum oven at 60°C.", "The resulting product is Ammonium aquopentachlororhodate(III), Rh 30%." ] } | |
CAS-Nummer |
63771-33-5 |
Molekularformel |
Cl5H10N2ORh |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
diazanium;pentachlororhodium(2-);hydrate |
InChI |
InChI=1S/5ClH.2H3N.H2O.Rh/h5*1H;2*1H3;1H2;/q;;;;;;;;+3/p-3 |
InChI-Schlüssel |
SSZNXYVCMKGDBP-UHFFFAOYSA-K |
SMILES |
[NH4+].[NH4+].O.Cl[Rh-2](Cl)(Cl)(Cl)Cl |
Kanonische SMILES |
[NH4+].[NH4+].O.Cl[Rh-2](Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)
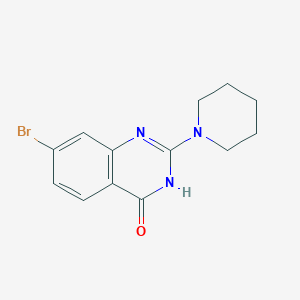
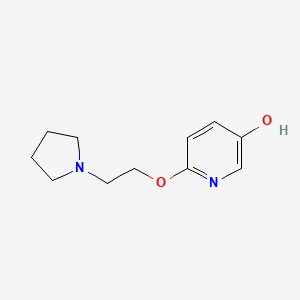
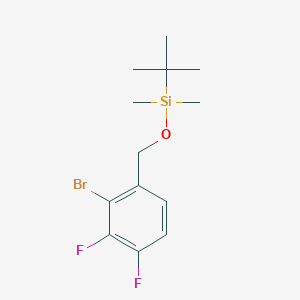
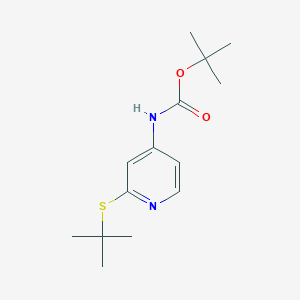
![t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%](/img/structure/B6298326.png)

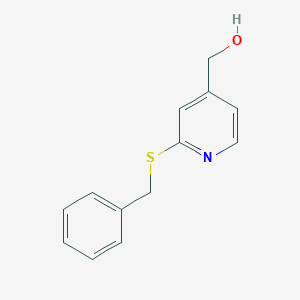


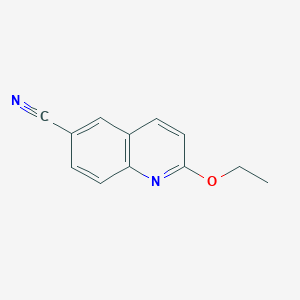
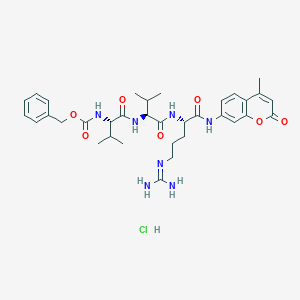
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)
